molecular formula C16H13BrFNO4 B4719172 1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene

1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene

Cat. No.: B4719172
M. Wt: 382.18 g/mol
InChI Key: VBFCGBNPEQIVST-SREVYHEPSA-N
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Description

1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene is an organic compound with a complex structure that includes bromine, fluorine, methoxy, and nitro functional groups

Properties

IUPAC Name

1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO4/c1-22-15-8-11(6-7-19(20)21)13(17)9-16(15)23-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFCGBNPEQIVST-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])Br)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\[N+](=O)[O-])Br)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Methoxylation: The methoxy groups can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Nitroethenylation: The nitroethenyl group can be introduced through a condensation reaction involving nitromethane (CH3NO2) and an aldehyde or ketone precursor in the presence of a base like sodium ethoxide (NaOEt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitro group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-fluoro-2-methoxyacetophenone
  • 1-bromo-5-fluoro-2-nitrobenzene
  • 4-bromo-3,5-dimethylanisole

Uniqueness

1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene is unique due to the combination of bromine, fluorine, methoxy, and nitroethenyl groups in a single molecule. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene
Reactant of Route 2
1-bromo-5-[(2-fluorophenyl)methoxy]-4-methoxy-2-[(Z)-2-nitroethenyl]benzene

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